(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1379403-11-8
VCID: VC0044873
InChI: InChI=1S/C6H11NO2.ClH/c1-2-5(3-4-7)6(8)9;/h2H,3-4,7H2,1H3,(H,8,9);1H/b5-2+;
SMILES: CC=C(CCN)C(=O)O.Cl
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.617

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride

CAS No.: 1379403-11-8

Cat. No.: VC0044873

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.617

* For research use only. Not for human or veterinary use.

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride - 1379403-11-8

Specification

CAS No. 1379403-11-8
Molecular Formula C6H12ClNO2
Molecular Weight 165.617
IUPAC Name (E)-2-(2-aminoethyl)but-2-enoic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO2.ClH/c1-2-5(3-4-7)6(8)9;/h2H,3-4,7H2,1H3,(H,8,9);1H/b5-2+;
Standard InChI Key AIGMPSQHDFRIGR-DPZBITMOSA-N
SMILES CC=C(CCN)C(=O)O.Cl

Introduction

Chemical Identity and Structure

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride is a hydrochloride salt characterized by its unique structural features. The compound contains an aminoethyl group attached to a but-2-enoic acid backbone, with the double bond exhibiting an E-configuration that distinguishes it from potential isomers . This structural arrangement contributes to its specific chemical and biological properties that make it relevant in pharmaceutical research and development. The compound's structure includes a primary amine group and a carboxylic acid group, providing potential sites for chemical interactions and modifications that could be exploited in various applications.

The compound is also known by several synonyms, including Vigabatrin Related Compound B, 2-Ethylidene-γ-aminobutyric acid hydrochloride, and (2E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride . These alternative names reflect its relationship to Vigabatrin and its structural characteristics. The E-isomer designation is particularly important as it defines the stereochemistry of the compound, which can significantly impact its biological activity and pharmaceutical properties .

Chemical Properties and Identifiers

The chemical identifiers and properties of (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride are crucial for its accurate identification and characterization in research and pharmaceutical contexts. Table 1 summarizes these key properties.

Table 1: Chemical Identifiers and Properties of (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride

PropertyValue
CAS Number1379403-11-8
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
IUPAC Name(E)-2-(2-aminoethyl)but-2-enoic acid;hydrochloride
SMILES NotationC/C=C(\CCN)/C(=O)O.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-2-5(3-4-7)6(8)9;/h2H,3-4,7H2,1H3,(H,8,9);1H/b5-2+;
InChIKeyAIGMPSQHDFRIGR-DPZBITMOSA-N
Physical StateSolid

The compound exists in both hydrochloride salt form (C6H12ClNO2) and free base form (C6H11NO2) . The free base form has a molecular weight of 129.16 g/mol and is also known as Vigabatrin impurity B . The hydrochloride salt form enhances water solubility, which is advantageous for pharmaceutical applications and laboratory research .

Relationship to Vigabatrin

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride has significant importance in the pharmaceutical industry due to its relationship with Vigabatrin, a recognized antiepileptic medication. This relationship forms the basis of its relevance in pharmaceutical quality control and neuropharmacological research.

Comparative Analysis

Table 2 presents a comparative analysis of Vigabatrin and (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride, highlighting their key differences and similarities.

Table 2: Comparison between Vigabatrin and (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride

PropertyVigabatrin(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride
Molecular FormulaC6H11NO2C6H12ClNO2
Molecular Weight129.16 g/mol165.62 g/mol
Primary UseAntiepileptic drugReference standard, research compound
CAS Number68506-86-51379403-11-8
Therapeutic StatusApproved medicationResearch compound

Vigabatrin is specifically used to treat infantile spasms in babies (one month to 2 years old) and is marketed under the brand name Sabril . Its mechanism of action involves inhibiting GABA transaminase, which increases GABA levels in the brain, thereby reducing abnormal electrical activity that can cause seizures . While (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride shares some structural similarities with Vigabatrin, its therapeutic potential remains under investigation.

Research and Analytical Applications

(E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride has significant applications in both research and analytical contexts, contributing to advancements in neuropharmacology and pharmaceutical quality control.

Neuropharmacological Research

In neuropharmacological research, (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride serves as a valuable tool for investigating GABAergic neurotransmission and its modulation. It enables researchers to explore:

  • Mechanisms of GABA-T inhibition and subsequent effects on GABA levels in various brain regions

  • Structure-activity relationships among GABA-T inhibitors, potentially leading to the development of more selective and potent compounds

  • Neurophysiological and behavioral consequences of enhanced GABAergic neurotransmission in animal models of neurological and psychiatric disorders

  • Effects on neuroplasticity and neuronal network activity in vitro and in vivo

These research applications contribute to our understanding of the GABAergic system and its role in brain function and neurological disorders, potentially leading to new therapeutic approaches.

Pharmaceutical Quality Control

As a recognized impurity of Vigabatrin, (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride plays a crucial role in pharmaceutical quality control . It serves as:

  • A reference standard for analytical method development and validation

  • A marker compound for monitoring synthesis and manufacturing processes

  • A tool for evaluating the purity and stability of Vigabatrin formulations

  • A component in system suitability tests for chromatographic procedures

These applications ensure the quality, safety, and efficacy of Vigabatrin-based pharmaceutical products, protecting patient health and maintaining regulatory compliance.

Official reference standards for (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride are available from pharmacopoeial organizations, ensuring traceability and reliability:

  • United States Pharmacopeia (USP) offers the compound as Vigabatrin Related Compound B RS (Reference Standard) with catalog number 1712023 .

  • European Pharmacopoeia (EP) provides the compound as Vigabatrin impurity B CRS (Chemical Reference Substance) with product code EPY0001402 .

These official standards are crucial for regulatory compliance and are used by pharmaceutical manufacturers and testing laboratories worldwide.

Analytical Methods for Characterization

The accurate detection, identification, and quantification of (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride require sophisticated analytical techniques. These methods are essential for both research applications and pharmaceutical quality control.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is commonly employed for the analysis of (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride, particularly in pharmaceutical quality control. HPLC methods typically utilize:

  • Reverse-phase columns for efficient separation

  • UV detection at appropriate wavelengths based on the compound's absorption characteristics

  • Gradient elution systems to achieve optimal resolution from related compounds

  • Internal or external standardization for accurate quantification

These methods enable the detection and quantification of (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride in complex matrices, such as drug formulations or synthetic reaction mixtures.

Spectroscopic Methods

Various spectroscopic techniques contribute to the comprehensive characterization of (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the presence of specific functional groups and the E-configuration of the double bond.

  • Mass Spectrometry (MS) yields molecular weight confirmation and fragmentation patterns that are characteristic of the compound's structure.

  • Infrared (IR) spectroscopy identifies key functional groups, such as carboxylic acid, amine, and alkene moieties.

These spectroscopic methods, often used in combination, provide complementary information that enables comprehensive structural characterization and confirmation of identity.

Future Research Directions

Research on (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride continues to evolve, with several promising directions for future investigation that could expand our understanding of its properties and potential applications.

Structure-Activity Relationship Studies

Future research may focus on exploring the structure-activity relationships of (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride and related compounds. Such studies could involve:

  • Systematic modification of the molecular structure to identify key functional groups responsible for biological activity

  • Comparison of different isomers (E vs. Z configuration) to determine the impact of stereochemistry

  • Development of novel derivatives with enhanced potency, selectivity, or pharmacokinetic properties

  • Computational modeling to predict interactions with target enzymes or receptors

These studies would contribute to the rational design of new compounds with improved therapeutic potential and fewer side effects.

Expanded Biological Evaluation

Comprehensive biological evaluation of (E)-2-(2-Aminoethyl)but-2-enoic acid hydrochloride would enhance our understanding of its pharmacological profile:

  • Detailed characterization of its effects on GABA-T and other enzymes involved in neurotransmitter metabolism

  • Evaluation of its effects on neuronal excitability and network activity in various brain regions

  • Assessment of its potential neuroprotective properties in models of excitotoxicity and neurodegeneration

  • Investigation of its behavioral effects in animal models of epilepsy, anxiety, depression, and other neuropsychiatric conditions

Such studies would provide valuable insights into the compound's potential therapeutic applications and mechanisms of action.

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